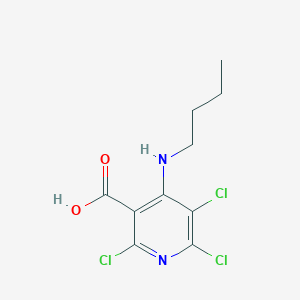
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ブチルアミノ)-2,5,6-トリクロロピリジン-3-カルボン酸は、ピリジン誘導体のクラスに属する化学化合物です。この化合物は、ピリジン環に結合したブチルアミノ基、および3つの塩素原子とカルボン酸基の存在を特徴としています。
2. 製法
合成経路と反応条件
4-(ブチルアミノ)-2,5,6-トリクロロピリジン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ピリジン誘導体の初期の塩素化に続き、ブチルアミノ基を導入することです。反応条件は、高い収率と純度で目的の生成物を得るためには、特定の触媒と溶媒を使用する必要があることがよくあります。
工業的製造方法
工業的な環境では、この化合物の製造は、大規模な化学反応器と連続フロープロセスを伴う可能性があります。マイクロ波支援合成やフローケミストリーなどの高度な技術の使用は、製造プロセスの効率とスケーラビリティを向上させることができます。さらに、最終製品の一貫性と安全性を確保するために、厳格な品質管理対策が実施されています。
3. 化学反応解析
反応の種類
4-(ブチルアミノ)-2,5,6-トリクロロピリジン-3-カルボン酸は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。
還元: 還元反応は、この化合物をその還元形に変換することができます。
置換: この化合物中の塩素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を、水酸化ナトリウムなどの塩基の存在下で置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸誘導体を生成する可能性があり、一方、置換反応はさまざまな官能化ピリジン化合物を生成することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial chlorination of pyridine derivatives followed by the introduction of the butylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
科学的研究の応用
4-(ブチルアミノ)-2,5,6-トリクロロピリジン-3-カルボン酸は、次を含む科学研究において幅広い用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性を調査する研究が進行中です。
工業: これは、新しい材料や化学プロセスの開発に使用されています。
作用機序
4-(ブチルアミノ)-2,5,6-トリクロロピリジン-3-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらすことができます。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
6. 類似の化合物との比較
類似の化合物
4-(ブチルアミノ)安息香酸: この化合物はブチルアミノ基を共有していますが、芳香環構造が異なります。
2,5,6-トリクロロピリジン-3-カルボン酸: ピリジン環と塩素置換が似ていますが、ブチルアミノ基がありません。
独自性
4-(ブチルアミノ)-2,5,6-トリクロロピリジン-3-カルボン酸は、ブチルアミノ基とピリジン環上の特定の置換パターンの組み合わせのために独特です。この独特の構造は、さまざまな研究用途に役立つ、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
4-(Butylamino)benzoic acid: This compound shares the butylamino group but differs in the aromatic ring structure.
2,5,6-Trichloropyridine-3-carboxylic acid: Similar in the pyridine ring and chlorine substitution but lacks the butylamino group.
Uniqueness
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid is unique due to the combination of the butylamino group and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C10H11Cl3N2O2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC名 |
4-(butylamino)-2,5,6-trichloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-3-4-14-7-5(10(16)17)8(12)15-9(13)6(7)11/h2-4H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
UUDQOMGCBJQENW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077726.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)
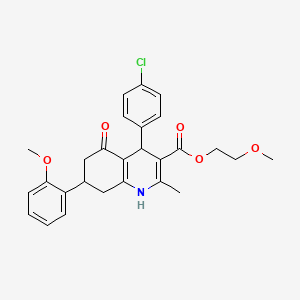
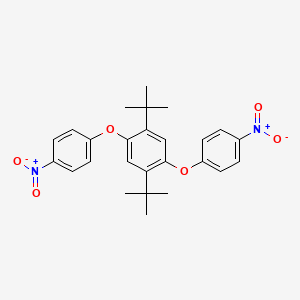
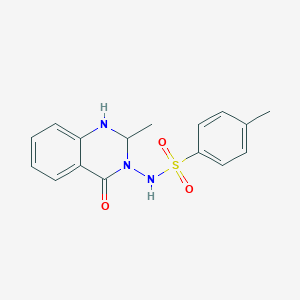
![2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11077751.png)
![(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077752.png)
![anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide](/img/structure/B11077753.png)
![5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide](/img/structure/B11077756.png)
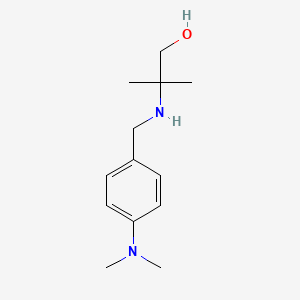
![2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11077772.png)
![N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B11077778.png)
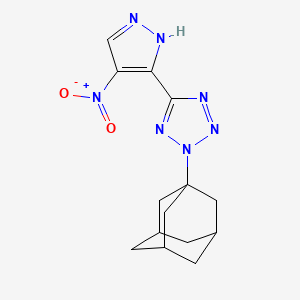
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11077796.png)
